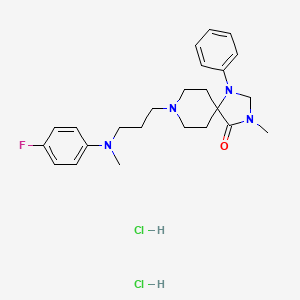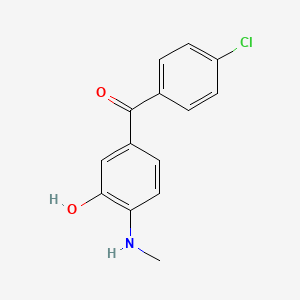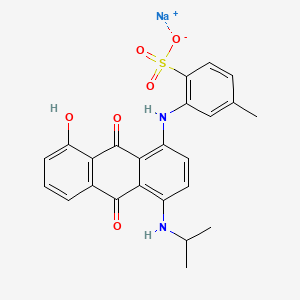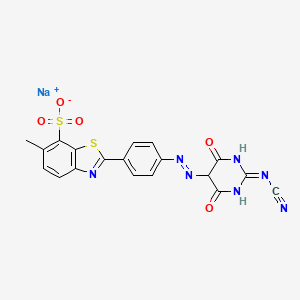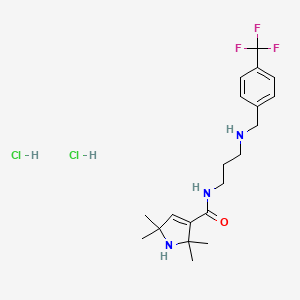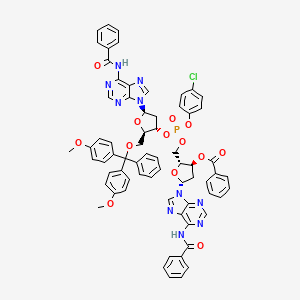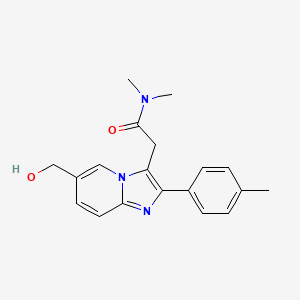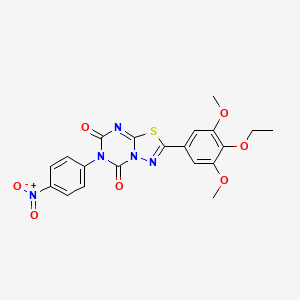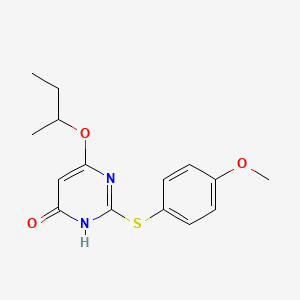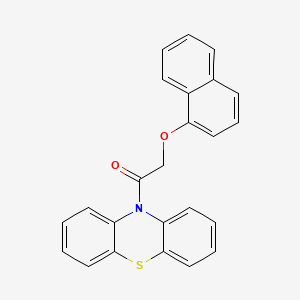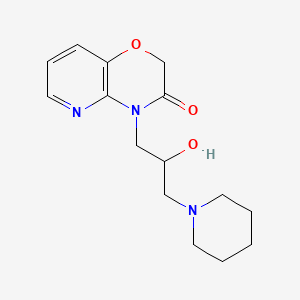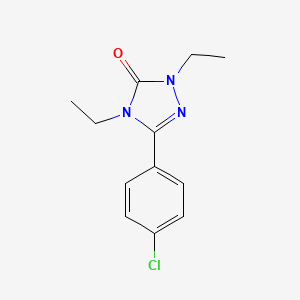
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxin ring structure through cyclization of appropriate precursors.
Epoxidation: Introduction of the epoxide group using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: Reduction of the epoxide or hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, H2O2, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Transition metal catalysts for specific reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce simpler alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Dioxins and related compounds are known to interact with various biological pathways, making them of interest in pharmacology and toxicology.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials.
作用机制
The mechanism of action of (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Gene Expression Modulation: Influence on the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
Dioxins: A class of compounds with similar ring structures and chemical properties.
Epoxides: Compounds containing an epoxide group, which can undergo similar chemical reactions.
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with multiple aromatic rings, some of which may have similar biological activities.
Uniqueness
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol is unique due to its specific combination of functional groups and ring structure. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
33832-15-4 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
(1R,3S,8R,10S)-2,9,15-trioxatetracyclo[6.6.1.01,10.03,8]pentadecane-3,10-diol |
InChI |
InChI=1S/C12H18O5/c13-9-5-1-3-7-11(9)16-10(14)6-2-4-8-12(10,15-9)17-11/h13-14H,1-8H2/t9-,10-,11+,12+/m0/s1 |
InChI 键 |
IODJLIUJWUFTIH-NNYUYHANSA-N |
手性 SMILES |
C1CC[C@]23[C@](C1)(O[C@@]4(O2)CCCC[C@@]4(O3)O)O |
规范 SMILES |
C1CCC23C(C1)(OC4(O2)CCCCC4(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


